molecular formula C6H4F5IS B1306096 4-Iodophenylsulfur Pentafluoride CAS No. 286947-68-0

4-Iodophenylsulfur Pentafluoride

Cat. No. B1306096
M. Wt: 330.06 g/mol
InChI Key: FRYANWYSCROOCU-UHFFFAOYSA-N
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Description

4-Iodophenylsulfur Pentafluoride, also known as 1-iodo-4-(pentafluoro-lambda~6~-sulfanyl)benzene, is a chemical compound with the CAS Number: 286947-68-0 . It has a molecular weight of 330.06 and is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 4-Iodophenylsulfur Pentafluoride is 1S/C6H4F5IS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4H . This indicates that the compound consists of a benzene ring with an iodine atom and a pentafluorosulfanyl group attached to it .


Physical And Chemical Properties Analysis

4-Iodophenylsulfur Pentafluoride is a solid at room temperature . It has a boiling point of 36°C and should be stored in a dark place under an inert atmosphere . It is sensitive to air and heat .

Scientific Research Applications

Arylsulfur pentafluorides, like 4-Iodophenylsulfur pentafluoride, have gained significant attention in various fields including medicines, agrochemicals, and material sciences. These compounds are known for their high electronegativity and lipophilicity, attributed to the stable SF5 group, often considered a “super-trifluoromethyl group” (Umemoto, Garrick, & Saito, 2012).

Advanced Synthesis Techniques

Recent advances have introduced practical methods for the production of various arylsulfur pentafluorides, including 4-Iodophenylsulfur pentafluoride. This involves a two-step process starting with diaryl disulfides or aryl thiols, leading to improved cost-effectiveness, yield, and scalability for large-scale production (Umemoto et al., 2012).

Applications in Molecular Chemistry

4-Iodophenylsulfur pentafluoride and similar compounds are integral in studying molecular structures and behaviors. For example, the microwave spectra of molecules containing the SF5 group, like phenylsulfur pentafluoride, provide insights into molecular dynamics and internal rotations (Signore et al., 2020). Similarly, research on vinylsulfur pentafluoride, a molecule with a four-fold internal rotor, has contributed to the understanding of molecular spectroscopy (Orellana et al., 2018).

Role in Analytical Chemistry

In analytical chemistry, arylsulfur pentafluorides, by extension, could be used in methods such as the extraction of oxygen from oxides and silicates for isotopic analysis, where bromine pentafluoride has been used traditionally (Clayton & Mayeda, 1963).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, fumes, mist, spray, vapors, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

pentafluoro-(4-iodophenyl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F5IS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYANWYSCROOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(F)(F)(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F5IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381316
Record name 4-Iodophenylsulphur pentafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodophenylsulfur Pentafluoride

CAS RN

286947-68-0
Record name 4-Iodophenylsulphur pentafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodophenylsulfur Pentafluoride
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Synthesis routes and methods I

Procedure details

NaI (22.0 mg, 0.147 mmol) was added portion-wise to a solution of 1 (31.0 mg, 0.0974 mmol) and anisole (96.0 mg, 0.888 mmol) in CH3CN (53.5 mg). The reaction mixture was neutralized with Na2CO3 and filtered through Celite 545 using hexane. The solvent was evaporated to give a pale yellow oil, Silica column chromatography with hexane afforded 25b (15.3 mg, 48%), 2-methoxy-4′-(pentafluorosulfanyl)biphenyl as colorless crystals (4.0 mg, 13%), 3-methoxy-4′-(pentafluorosulfanyl) biphenyl as a colorless oil (0.2 mg, 1%), a fraction containing both 3-methoxy-4′-(pentafluorosulfanyl)biphenyl and 4-methoxy-4′-(pentafluorosulfanyl)biphenyl (1:1) as colorless oil (2.0 mg, 7%), and 4-methoxy-4′-(pentafluorosulfanyl)biphenyl as colorless crystals (0.7 mg, 2%).
Name
Quantity
22 mg
Type
reactant
Reaction Step One
Name
Quantity
31 mg
Type
reactant
Reaction Step One
Quantity
96 mg
Type
reactant
Reaction Step One
Name
Quantity
53.5 mg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
48%

Synthesis routes and methods II

Procedure details

Sodium iodide (5.5 mg, 0.037 mmol) was added portion-wise to a solution of 1 (9.9 mg, 0.031 mmol) and p-xylene (60.1 mg, 0.566 mmol) in CH3CN (0.11 g). The reaction mixture was filtered through Celite 545 using CH2Cl2. The solvent was evaporated to give a brown oil, which was purified by SiO2 column chromatography with hexane to afford 25b (1.4 mg, 14%) and 28b as a colorless oil (1.3 mg, 14%): MS (GC, EI): m/z=308 [M+], 181 [M+-SF5]. IR (ATR): {tilde over (v)}=2924, 1599, 1493, 1456, 1395, 1099, 833 cm−1. 1H NMR (500 MHz, CDCl3): δ=7.79 (d, J=8.5 Hz, 2H), 7.40 (d, J=8.5 Hz, 2H), 7.18 (d, J=8.3 Hz, 1H), 7.12 (d, J=8.3 Hz, 1H), 7.02 (s, 1H), 2.36 (s, 3H), 2.22 (s, 3H) ppm. 13C NMR (125 MHz, CDCl3): δ=155.0 (C), 145.6 (C), 139.5 (C), 132.0 (C), 130.5 (CH), 130.2 (CH), 129.4 (2CH), 128.8 (CH), 125.7 (2CH), 20.9 (CH3), 19.8 (CH3) ppm. 19F NMR (470 MHz, CDCl3): δ=84.9 (quint, J=150 Hz, 1 F), 63.2 (d, J=150 Hz, 4 F) ppm.
Quantity
5.5 mg
Type
reactant
Reaction Step One
Name
Quantity
9.9 mg
Type
reactant
Reaction Step One
Quantity
60.1 mg
Type
reactant
Reaction Step One
Name
Quantity
0.11 g
Type
solvent
Reaction Step One
Name
Yield
14%
Name
Yield
14%

Synthesis routes and methods III

Procedure details

(Bowden, et al., Tetrahedron 2000, 56, 3393-3408) Trimethylsilyl iodide (15.0 mg, 0.0750 mmol) was added to a solution of 1 (11.0 mg, 0.0346 mmol) in [BMIM][BF4] (67.6 mg). After stifling for 5 min the mixture was extracted with hexane (0.5 mL×3) and the combined extracts was evaporated to give pure 25b as a colorless oil (4.6 mg, 40%): MS (GC, EI): m/z=330 [M+], 311 [M+ F], 222, 96. 1H NMR (500 MHz, CDCl3): δ=7.82 (d, J=8.8 Hz, 2H), 7.48 (d, J=8.8 Hz, 2H) ppm. 13C NMR (125 MHz, CDCl3): δ=137.9 (2CH), 127.5 (2CH), 98.2 (C) ppm. 19F NMR (470 MHz, CDCl3): δ=83.5 (quint, J=151 Hz, 1 F), 62.8 (d, J=151 Hz, 4 F) ppm.
Quantity
15 mg
Type
reactant
Reaction Step One
Name
Quantity
11 mg
Type
reactant
Reaction Step One
[Compound]
Name
[BMIM][BF4]
Quantity
67.6 mg
Type
solvent
Reaction Step One
Name
Yield
40%

Synthesis routes and methods IV

Procedure details

To a solution of 4-(pentafluorothio)aniline (15.0 g, 68.4 mmol) and ice (40.0 g) in hydrochloric acid (12M, 30 ml) was added a solution of sodium nitrite (5.0 g, 72.5 mmol) in water (120 ml) at 0° C. After stirring for 2 min, the mixture was added to potassium iodide (13.0 g, 78.3 mmol) in water (120 ml), ensuring the temperature did not rise above 10° C. The reaction mixture was stirred at 0° C. for 10 min and then at room temperature for 60 h. The mixture was extracted with diethyl ether (2×100 ml) and the combined extracts were washed with brine, dried (MgSO4) and concentrated in vacuo. The residue was purified by column chromatography (silica, 300 g), eluting with diethyl ether/cyclohexane [1:10]. The appropriate fractions were combined and concentrated to give the title compound (16.6 g).
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodophenylsulfur Pentafluoride
Reactant of Route 2
4-Iodophenylsulfur Pentafluoride
Reactant of Route 3
4-Iodophenylsulfur Pentafluoride
Reactant of Route 4
4-Iodophenylsulfur Pentafluoride
Reactant of Route 5
4-Iodophenylsulfur Pentafluoride
Reactant of Route 6
Reactant of Route 6
4-Iodophenylsulfur Pentafluoride

Citations

For This Compound
8
Citations
S Hande, A Mfuh, S Throner, Y Wu, Q Ye, XL Zheng - Tetrahedron Letters, 2019 - Elsevier
… Other substrates containing electron donating groups such as 3-iodoanisole and 4-iodophenylsulfur pentafluoride underwent the reaction efficiently to give the corresponding products …
Number of citations: 13 www.sciencedirect.com
XF Ma, XF Luo, ZP Yan, ZG Wu, Y Zhao… - …, 2019 - ACS Publications
Eight neutral iridium(III) complexes (Ir1–Ir8) containing an electron-withdrawing pentafluorosulfanyl (−SF 5 ) group on cyclometalated ligands with different ancillary ligands were …
Number of citations: 15 pubs.acs.org
M Talavera, S Hinze, T Braun, R Laubenstein… - Molecules, 2020 - mdpi.com
… Treatment of 4-iodophenylsulfur pentafluoride with an excess of tBuLi and a subsequent reaction with triethylphosphite afforded the tris(p-pentafluorosulfanylphenyl)phosphine (1) in 39…
Number of citations: 5 www.mdpi.com
S Tanaka, K Ashida, G Tatsuta, A Mori - Synlett, 2015 - thieme-connect.com
… The reaction with 4-iodophenylsulfur pentafluoride (8b), which possessed a strong electron-withdrawing group,[12] also proceeded to give 9ab in 54% yield. When the reaction of 4-…
Number of citations: 20 www.thieme-connect.com
H Gao, AR Sevilla, GM Hobold… - Proceedings of the …, 2022 - National Acad Sciences
Discovery of new electrochemical redox motifs is essential to expand the design landscape for energy-dense batteries. We report a family of fluorinated reactants based on …
Number of citations: 3 www.pnas.org
S Mori, N Tsuemoto, T Kasagawa, E Nakano… - Chemical and …, 2019 - jstage.jst.go.jp
The progesterone receptor (PR) plays an important role in various physiological processes, especially in the female reproductive system, and abnormalities of PR function are …
Number of citations: 13 www.jstage.jst.go.jp
KS Toti, N Pribut, M D'Erasmo, M Dasari… - Frontiers in …, 2023 - frontiersin.org
Nucleoside- and nucleotide-based therapeutics are indispensable treatment options for patients suffering from malignant and viral diseases. These agents are most commonly …
Number of citations: 1 www.frontiersin.org
Y Fujiwara - Science “Summer” Seminar - tcichemicals.com
15 4-hydroxy tamoxifen, activates metabolite of drug for cancer treatment called tamoxifen, have 4-hydroxy group as well as resveratrol. However, all of bioactivities of resveratrol could …
Number of citations: 0 www.tcichemicals.com

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